- β-Carboline alkaloids. Part 6. Total synthesis of the phosphodiesterase inhibitor infractinePharmazie, 1995, 50(3), 182-3,
Cas no 91147-07-8 (methyl 3-(9H-beta-carbolin-1-yl)propanoate)

91147-07-8 structure
Nome do Produto:methyl 3-(9H-beta-carbolin-1-yl)propanoate
methyl 3-(9H-beta-carbolin-1-yl)propanoate Propriedades químicas e físicas
Nomes e Identificadores
-
- Infractine
- methyl 3-(9H-beta-carbolin-1-yl)propanoate
- 9H-Pyrido[3,4-b]indole-1-propanoic acid, methyl ester
- Infractin
- Methyl 9H-pyrido[3,4-b]indole-1-propanoate (ACI)
- Kumujanrine
- AKOS040734103
- 91147-07-8
- methyl 3-(9H-pyrido[3,4-b]indol-1-yl)propanoate
- Methyl 3-(9H-pyrido(3,4-b)indol-1-yl)propanoate
- FS-7954
- DTXSID40238426
- CHEBI:222843
-
- Inchi: 1S/C15H14N2O2/c1-19-14(18)7-6-13-15-11(8-9-16-13)10-4-2-3-5-12(10)17-15/h2-5,8-9,17H,6-7H2,1H3
- Chave InChI: IYWBIIGDWQBZJQ-UHFFFAOYSA-N
- SMILES: O=C(CCC1C2=C(C3C(N2)=CC=CC=3)C=CN=1)OC
Propriedades Computadas
- Massa Exacta: 254.10600
- Massa monoisotópica: 254.105527694g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 19
- Contagem de Ligações Rotativas: 4
- Complexidade: 334
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 2.4
- Superfície polar topológica: 55Ų
Propriedades Experimentais
- Cor/Forma: Cryst.
- PSA: 54.98000
- LogP: 2.82170
methyl 3-(9H-beta-carbolin-1-yl)propanoate Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium , Carbon Solvents: Methanol
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Sulfuric acid Solvents: Methanol ; 24 h, reflux; reflux → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 8
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 8
Referência
- Synthesis of Alkyl-Substituted Pyridines by Directed Pd(II)-Catalyzed C-H Activation of Alkanoic AmidesSynlett, 2015, 26(20), 2853-2857,
Método de produção 3
Condições de reacção
1.1 Reagents: 2-Chloropyridine , Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ; 1 min, -78 °C; 5 min, -78 °C; 5 min, -78 °C → 0 °C; 0 °C → rt; 3 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
Referência
- Solution Phase and Nanoparticular Biosynthetically Inspired Interconnections in the Canthin-6-one β-Carboline Series and Study of Phenotypic Properties on C. elegansEuropean Journal of Organic Chemistry, 2013, 2013(26), 5821-5828,
Método de produção 4
Condições de reacção
Referência
- Synthesis of manzamine C, infractine and 6-hydroxyinfractineLiebigs Annalen der Chemie, 1993, (2), 153-9,
methyl 3-(9H-beta-carbolin-1-yl)propanoate Raw materials
methyl 3-(9H-beta-carbolin-1-yl)propanoate Preparation Products
methyl 3-(9H-beta-carbolin-1-yl)propanoate Literatura Relacionada
-
1. Book reviews
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
3. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
-
4. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
-
Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
91147-07-8 (methyl 3-(9H-beta-carbolin-1-yl)propanoate) Produtos relacionados
- 1374787-41-3(5-Bromo-2-(4-fluoro-phenyl)-benzofuran)
- 1351657-95-8(2-{3-3-(3-chlorophenyl)-1,2,4-oxadiazol-5-ylazetidin-1-yl}-N-cyclohexylacetamide; oxalic acid)
- 1864016-15-8(8-Bromo-1-methyl-6-(trifluoromethyl)-4H-quinoxaline-2,3-dione)
- 866039-71-6(N-(2-cyano-4,5-dimethoxyphenyl)morpholine-4-carbothioamide)
- 477711-61-8(1-(3-chlorobenzyl)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazole)
- 883500-73-0(5-Bromo-7-fluoro-1H-indole)
- 93915-36-7(Hirsutanonol 5-O-glucoside)
- 2680746-36-3(tert-butyl N-{1-(2-bromophenyl)methylcyclopropyl}carbamate)
- 1019100-92-5(3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine)
- 2172454-12-3(2-1-(butan-2-yl)-5-(cyclopropylmethyl)-1H-1,2,3-triazol-4-ylacetonitrile)
Fornecedores recomendados
Wuhan Comings Biotechnology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel

Shandong Feiyang Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Wuhan ChemNorm Biotech Co.,Ltd.
Membro Ouro
CN Fornecedor
Reagente

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Membro Ouro
CN Fornecedor
Reagente
